
5'-Isobromocriptine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5’-Isobromocriptine is an epimer of bromocriptine, a dopamine receptor agonist and a derivative of the ergotoxin group of ergot alkaloids. It is known for its prolactin-inhibiting properties and is used in various medical applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5’-Isobromocriptine involves the epimerization of bromocriptine at position 8 of the bromolysergic acid moiety. This process can be achieved through specific reaction conditions that favor the formation of the iso-derivative .
Industrial Production Methods: Industrial production of 5’-Isobromocriptine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as hydrolytic cleavage, epimerization, and oxidation .
Analyse Chemischer Reaktionen
Types of Reactions: 5’-Isobromocriptine undergoes various chemical reactions, including:
Reduction: Reduction reactions can be used to modify specific functional groups within the molecule.
Substitution: Substitution reactions involving the bromine atom can lead to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation reagents such as N-bromosuccinimide (NBS) can be employed.
Major Products Formed:
Oxidation: Formation of 8′-hydroxy-bromocriptines and dihydroxylated derivatives.
Reduction: Various reduced forms of the compound.
Substitution: Different bromine-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
5’-Isobromocriptine has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other ergot alkaloid derivatives.
Biology: Studied for its effects on dopamine receptors and prolactin inhibition.
Industry: Utilized in the production of pharmaceuticals and as a research chemical in various studies.
Wirkmechanismus
5’-Isobromocriptine exerts its effects primarily through its action on dopamine D2 receptors. It acts as an agonist, stimulating these receptors and inhibiting the release of prolactin from the pituitary gland. This mechanism is similar to that of bromocriptine, involving the inhibition of adenylyl cyclase and a decrease in intracellular cAMP concentrations .
Vergleich Mit ähnlichen Verbindungen
Bromocriptine: The parent compound, also a dopamine receptor agonist with similar medical applications.
Cabergoline: Another ergot derivative used for prolactin inhibition but with a longer half-life.
Uniqueness: 5’-Isobromocriptine is unique due to its specific epimerization at position 8, which may confer distinct pharmacological properties compared to its parent compound, bromocriptine .
Eigenschaften
Molekularformel |
C32H40BrN5O5 |
|---|---|
Molekulargewicht |
654.6 g/mol |
IUPAC-Name |
(6aR)-5-bromo-N-[(1S,2S,7S)-2-hydroxy-7-(2-methylpropyl)-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide |
InChI |
InChI=1S/C32H40BrN5O5/c1-16(2)12-24-29(40)37-11-7-10-25(37)32(42)38(24)30(41)31(43-32,17(3)4)35-28(39)18-13-20-19-8-6-9-22-26(19)21(27(33)34-22)14-23(20)36(5)15-18/h6,8-9,13,16-18,23-25,34,42H,7,10-12,14-15H2,1-5H3,(H,35,39)/t18?,23-,24+,25+,31?,32+/m1/s1 |
InChI-Schlüssel |
OZVBMTJYIDMWIL-WQUQBEPMSA-N |
Isomerische SMILES |
CC(C)C[C@H]1C(=O)N2CCC[C@H]2[C@]3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CN([C@@H]5CC6=C(NC7=CC=CC(=C67)C5=C4)Br)C)O |
Kanonische SMILES |
CC(C)CC1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CN(C5CC6=C(NC7=CC=CC(=C67)C5=C4)Br)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


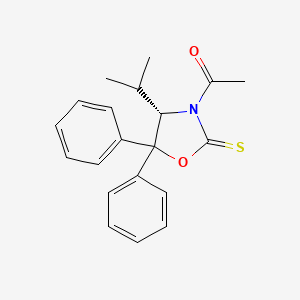
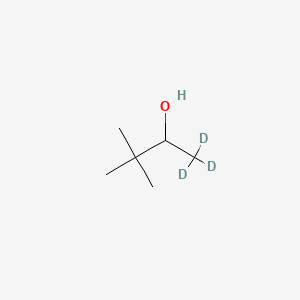

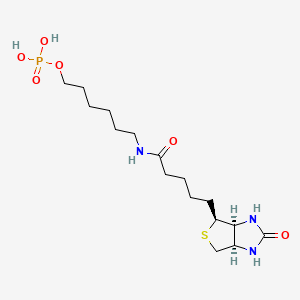
![[(2R,3S,4S,5S)-4,5,6-triacetyloxy-2-(hydroxymethyl)oxan-3-yl] acetate](/img/structure/B15289604.png)
![4-[Methyl[(nonafluorobutyl)sulfonyl]amino]butyl methacrylate](/img/structure/B15289605.png)
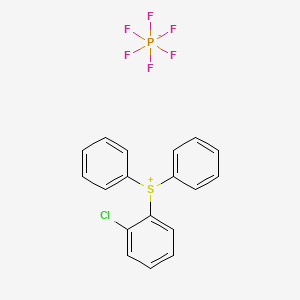
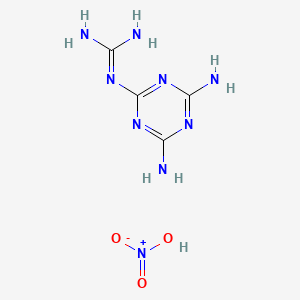


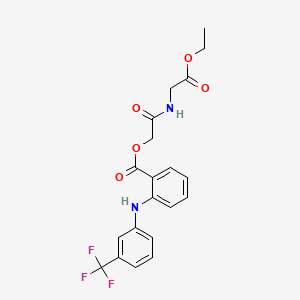
![5-(4,4-dimethyl-2-oxo-2,4-dihydro-1H-benzo[d][1,3]oxazin-6-yl)-2-fluorobenzonitrile](/img/structure/B15289658.png)
![2-[(3-Carboxy-1-oxo-2-propenyl)amino]-5-hydroxybenzoic Acid](/img/structure/B15289662.png)
![10-Bromo-10,11-dihydro-5H-dibenz[b,f]azepine-5-carbonyl chloride](/img/structure/B15289664.png)
